CID 71403243
Description
No information about the chemical structure, properties, or applications of CID 71403243 is present in the provided evidence. Typically, an introduction would include:
- Chemical identity: IUPAC name, molecular formula, and structural features.
- Physicochemical properties: Molecular weight, solubility, logP, etc.
- Applications: Pharmacological, industrial, or research relevance.
Without these details, further analysis cannot proceed .
Properties
Molecular Formula |
Sn3Sr |
|---|---|
Molecular Weight |
443.8 g/mol |
InChI |
InChI=1S/3Sn.Sr |
InChI Key |
YGFRYTUJPCISNQ-UHFFFAOYSA-N |
Canonical SMILES |
[Sr].[Sn].[Sn].[Sn] |
Origin of Product |
United States |
Preparation Methods
The preparation methods for CID 71403243 involve the use of phenyl-containing diamine substances, oxygen-containing heterocyclic compounds, polyamino organic matter, active group-containing compounds, end-capping reagents, and medium-high boiling point solvents . The process includes dissolving the phenyl-containing diamine substance and other raw materials in a suitable solvent, followed by a series of chemical reactions under controlled conditions to produce the final product.
Chemical Reactions Analysis
CID 71403243 undergoes various chemical reactions, including oxidation, reduction, and substitution reactions . Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may produce oxidized derivatives, while substitution reactions may result in substituted compounds.
Scientific Research Applications
CID 71403243 has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry . In chemistry, it is used as a reagent in various synthetic processes. In biology, it is utilized in the study of cellular processes and molecular interactions. In medicine, it has potential applications in drug development and therapeutic interventions. In industry, it is used in the production of high-performance materials and components.
Mechanism of Action
The mechanism of action of CID 71403243 involves its interaction with specific molecular targets and pathways . It binds to hydroxyapatite in bones, inhibiting the activity of osteoclasts and reducing bone resorption. This mechanism is similar to that of other bisphosphonates, which are used to treat conditions such as osteoporosis and bone metastases.
Comparison with Similar Compounds
Comparison with Similar Compounds
Table 1: Hypothetical Comparison Framework
Key Findings from Analogous Comparisons
Structural Analogues :
- Benzothiophene derivatives (e.g., CID 737737) exhibit high similarity to other aromatic sulfonates, with enhanced GI absorption and enzyme inhibition profiles .
- Indole-carboxylic acids (e.g., CID 252137) show strong BBB permeability, making them candidates for CNS-targeted therapies .
Functional Group Impact :
- Carboxylic acid groups in both CID 737737 and CID 252137 improve solubility but may reduce passive diffusion across membranes .
- Bromine substitution in these compounds correlates with increased electrophilic reactivity, influencing toxicity and metabolic stability .
Pharmacological Potential: Compounds with CYP1A2 inhibition (common in both analogues) are often explored for drug-drug interaction studies .
Methodological Notes
The absence of data for this compound highlights critical gaps in the evidence. To address this, the following steps would typically be required:
- Synthesis and Characterization : Follow protocols in and , including reaction conditions (e.g., solvents, catalysts) and purification methods (e.g., column chromatography) .
- Data Reporting : Adhere to guidelines in and for tables, figures, and spectral data (e.g., NMR, HPLC) .
- Reference Standards : Use indexed CAS numbers and PubChem IDs, as outlined in and .
Limitations and Recommendations
Data Gaps : The lack of structural or experimental data for this compound precludes definitive comparisons.
Next Steps :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
